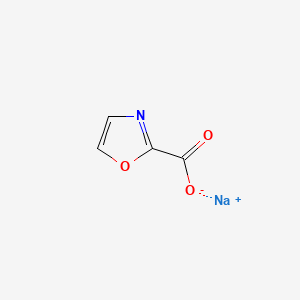![molecular formula C10H10N2O2 B582371 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1227267-10-8](/img/structure/B582371.png)
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
描述
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (DMPP) is a heterocyclic compound that has gained attention for its potential applications in scientific research. DMPP is a pyridine derivative that contains a pyrrole ring and a carboxylic acid group. This molecule has unique properties that make it a valuable tool for studying various biological processes. In
作用机制
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely expressed in the nervous system and other tissues. When 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid binds to nAChRs, it induces a conformational change that allows ions to flow through the channel. This results in depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on nAChRs, 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can also activate other ion channels, including voltage-gated calcium channels and transient receptor potential channels. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to increase intracellular calcium levels, which can have downstream effects on various cellular processes.
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been shown to have anti-inflammatory effects. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are important mediators of the inflammatory response. This suggests that 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid may have potential as a therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several advantages as a research tool. It is a potent and selective agonist for nAChRs, which allows for precise control of receptor activation. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is also relatively stable and can be stored for long periods of time without significant degradation.
However, there are also limitations to the use of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in lab experiments. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be toxic at high concentrations, which can limit its usefulness in certain applications. Additionally, 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a relatively short half-life, which can make it difficult to maintain sustained receptor activation.
未来方向
There are several potential future directions for research on 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. One area of interest is the development of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid analogs with improved pharmacokinetic properties. These analogs could have longer half-lives and lower toxicity, making them more useful in certain applications.
Another area of interest is the study of the effects of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid on other ion channels and cellular processes. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to activate a variety of ion channels, and further research could reveal additional targets and mechanisms of action.
Finally, 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid could have potential as a therapeutic agent for a variety of diseases. The anti-inflammatory effects of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid suggest that it could be useful in the treatment of inflammatory diseases, while its effects on insulin secretion could have implications for the treatment of diabetes. Further research is needed to explore these potential therapeutic applications.
合成方法
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be synthesized through a multistep process starting from 2,6-dimethylpyridine. The first step involves the conversion of 2,6-dimethylpyridine to 2,6-dimethylpyridine-3-carboxylic acid through a series of reactions. The resulting product is then cyclized to form 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. The synthesis of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been used to study the function of nicotinic acetylcholine receptors (nAChRs), which are important for synaptic transmission in the nervous system. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can activate nAChRs and induce calcium influx, making it a useful tool for studying the role of these receptors in neuronal signaling.
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been used in pharmacological studies to investigate the effects of nAChR agonists and antagonists on various physiological processes. 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been used to study the effects of nAChR activation on insulin secretion, which may have implications for the treatment of diabetes.
属性
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-11-4-7-8(10(13)14)6(2)12-9(5)7/h3-4,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMHPBNLCGOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199371 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227267-10-8 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)


![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)




![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)